molecular formula C22H24N2O3 B3231501 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide CAS No. 1323630-20-1

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B3231501
CAS No.: 1323630-20-1
M. Wt: 364.4
InChI Key: UFYRMIIBYZAFRX-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group at the 4-position, linked via a methylene bridge to the carboxamide nitrogen. Key physicochemical properties include a molecular weight of 378.47 g/mol (C₂₃H₂₆N₂O₃), logP of 4.18, and a polar surface area of 41.56 Ų . The compound’s structure suggests moderate lipophilicity, suitable for membrane permeability, while the oxane ring and methoxyphenyl group may enhance metabolic stability.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-18-8-6-17(7-9-18)22(10-12-27-13-11-22)15-23-21(25)20-14-16-4-2-3-5-19(16)24-20/h2-9,14,24H,10-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRMIIBYZAFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an electrophile.

    Formation of the Oxan-4-ylmethyl Moiety: This step involves the formation of an oxane ring, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and optimized for higher yields, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.

    Substitution: The indole core and methoxyphenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C22H24N2O3
Molecular Weight: 364.44 g/mol
IUPAC Name: N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide

The compound features an indole core, a methoxyphenyl group, and an oxan-4-ylmethyl moiety, which contribute to its diverse reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds similar to this one have been shown to inhibit the activity of specific kinases involved in tumor growth, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

Research has suggested that indole derivatives may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier allows it to interact with neuronal receptors, potentially offering protective benefits through the modulation of neurotransmitter systems .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to undergo various chemical modifications allows for the synthesis of analogs with enhanced biological activity or reduced toxicity profiles .

Targeting Specific Enzymes

As a selective inhibitor of certain enzymes, this compound can be utilized in drug design aimed at specific therapeutic targets within metabolic pathways .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

Case Studies

Study Focus Findings
Study 1Anticancer PropertiesDemonstrated inhibition of tumor growth in vitro and in vivo models .
Study 2NeuroprotectionShowed reduction in neurotoxicity in cellular models of neurodegeneration .
Study 3Anti-inflammatory EffectsInhibited TNF-alpha production in macrophage cultures .
Study 4Organic ElectronicsAchieved high efficiency in OLED applications using modified derivatives .

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Indole-2-Carboxamide Derivatives

Compound Name Molecular Formula MW (g/mol) logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Reference
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide C₂₃H₂₆N₂O₃ 378.47 4.18 1 4 41.56
N-(4-Chlorophenyl)-1H-indole-2-carboxamide C₁₅H₁₁ClN₂O 270.71 3.12 1 2 41.50
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.36 4.50 1 4 55.60
N-(4-(1-Hydroxyethyl)phenyl)-1H-indole-2-carboxamide (S8) C₁₇H₁₆N₂O₂ 280.32 2.98 2 3 58.20
N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide C₂₄H₂₈ClN₃O₂ 442.95 3.85 1 5 60.12

Key Observations :

  • Lipophilicity: The target compound (logP 4.18) is less lipophilic than benzoylphenyl analogs (logP 4.50, ) but more so than hydroxyethyl-substituted derivatives (logP 2.98, ).
  • Hydrogen-Bonding: The hydroxyethyl group in compound S8 increases H-bond donors (2 vs. 1 in the target) and polar surface area (58.20 vs.
  • Steric Effects : The piperazine-butyl substituent in introduces a bulky, flexible chain, which may influence receptor binding kinetics compared to the rigid oxane ring in the target compound.

Key Observations :

  • Anticancer Activity : The chlorophenyl derivative shows potent cytotoxicity, likely due to electron-withdrawing effects enhancing DNA intercalation or kinase inhibition. The target compound’s methoxyphenyl group, being electron-donating, may alter this mechanism.
  • Enzyme Inhibition : The hydroxyethyl group in S8 contributes to MAO-A inhibition, suggesting that polar substituents on the phenyl ring favor interaction with enzyme active sites.
  • Heterocyclic Modifications: The thiazolidinone ring in introduces a sulfur-containing scaffold, which may improve binding to thiol-rich targets (e.g., tubulin) in cancer cells.

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including an indole core, a methoxyphenyl group, and an oxan-4-ylmethyl moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Core : The indole core is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Methoxyphenyl Group : This is achieved through electrophilic aromatic substitution.
  • Formation of the Oxan-4-ylmethyl Moiety : Cyclization reactions are employed to create the oxane ring.
  • Coupling Reactions : The final step involves amide bond formation to yield the target compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. For example, it may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. The precise pathways and molecular targets can vary based on the biological context .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of indole compounds can exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of indole derivatives similar to this compound:

  • Inhibition of Kinases : Certain indole derivatives have been shown to inhibit kinases involved in cancer progression, demonstrating their potential as therapeutic agents .
  • Pharmacokinetic Profiles : Investigations into related compounds indicate favorable pharmacokinetic properties, enhancing their suitability for drug development .
  • Selectivity and Efficacy : Studies have highlighted the importance of structural modifications in enhancing selectivity and efficacy against specific biological targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
This compoundIndole core, methoxyphenyl groupAnticancer, anti-inflammatory
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-3-carboxamideSimilar structure but different carboxamide positionVaries based on modification
4-MethoxyphenethylamineSimpler structure without indole coreLimited biological activity compared to indoles

Q & A

Q. What are the established synthetic routes for N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide, and what key reagents are involved?

The compound can be synthesized via coupling reactions between indole-2-carboxylic acid derivatives and functionalized oxane intermediates. A general method involves:

  • Activation of the carboxylic acid : Use oxalyl chloride or thionyl chloride to convert the indole-2-carboxylic acid to its acyl chloride (e.g., ethyl-5-chloro-1H-indole-2-carboxylic acid activated with oxalyl chloride and DMF) .
  • Amide bond formation : React the acyl chloride with a substituted oxane-4-methylamine derivative (e.g., [4-(4-methoxyphenyl)oxan-4-yl]methylamine) in the presence of a base like triethylamine or DMAP .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : HPLC or TLC with UV detection to assess purity (e.g., using C18 columns and acetonitrile/water gradients) .
  • Spectroscopy :
  • NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, oxane ring protons at δ 3.5–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Use amber vials to protect against light-induced degradation, especially for the indole and methoxyphenyl moieties .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

  • Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data collection : Employ synchrotron radiation for high-resolution datasets.
  • Refinement : Use SHELXL for small-molecule refinement, focusing on resolving torsional angles in the oxane ring and confirming amide bond geometry .
  • Example: A similar indole-2-carboxamide derivative showed a dihedral angle of 12.5° between the indole and oxane rings, critical for biological activity .

Q. What mechanistic hypotheses exist for this compound’s biological activity, and how can they be tested?

  • Target hypothesis : Structural analogs (e.g., indole-based EZH2 inhibitors) suggest potential epigenetic modulation via PRC2 complex binding .
  • Testing methods :
  • Biochemical assays : Measure IC₅₀ against EZH2 using histone H3K27me3 methylation assays .
  • Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., Karpas-422 lymphoma) with EC₅₀ determination via MTT assays .

Q. How can researchers address contradictions in biological activity data across different studies?

  • Variables to control :
  • Compound solubility : Use DMSO stocks with concentrations verified by LC-MS to avoid aggregation .
  • Cell line variability : Validate results across multiple lines (e.g., HEK293, HeLa) .
    • Data normalization : Include reference standards (e.g., CPI-1205 for EZH2 inhibition) to calibrate assay conditions .

Q. What strategies optimize the synthetic yield of this compound for scale-up?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for coupling steps to reduce side reactions .
  • Solvent optimization : Replace THF with 2-MeTHF for improved reaction efficiency and greener chemistry .
  • Process analytics : Use inline FTIR to monitor reaction progression and identify intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Key modifications :
  • Oxane ring substitution : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity .
  • Indole substitution : Introduce halogens (e.g., Cl at position 5) to enhance target binding .
    • Evaluation : Parallel synthesis of derivatives followed by high-throughput screening against target enzymes .

Methodological Considerations

Q. What analytical techniques are critical for detecting and quantifying degradation products?

  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 14 days .
  • Detection : UPLC-QTOF-MS to identify hydrolyzed products (e.g., free indole-2-carboxylic acid) .

Q. How can computational modeling predict the compound’s binding mode to potential targets?

  • Docking simulations : Use AutoDock Vina with EZH2’s crystal structure (PDB: 5LS6) to identify key interactions (e.g., hydrogen bonds with Tyr111) .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide

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